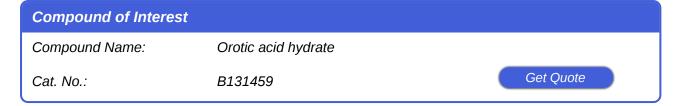


orotic acid monohydrate chemical structure and properties

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Orotic Acid Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, historically known as vitamin B13, is a pyrimidine precursor vital to the de novo synthesis of nucleotides. This document provides an in-depth technical overview of orotic acid monohydrate, focusing on its chemical structure, physicochemical properties, and its central role in biochemical pathways. Detailed experimental protocols for its analysis and characterization are provided to support research and development activities.

Chemical Structure and Properties

Orotic acid monohydrate is the hydrated form of orotic acid, a heterocyclic compound. Its chemical structure consists of a pyrimidine ring with two carbonyl groups and a carboxylic acid substituent.

Synonyms: 6-Carboxyuracil monohydrate, Uracil-6-carboxylic acid monohydrate, Vitamin B13 monohydrate.[1][2]

Physicochemical Properties



A summary of the key physicochemical properties of orotic acid monohydrate is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	References
CAS Number	50887-69-9	[1][2][3][4][5]
Molecular Formula	C5H4N2O4·H2O	[1][2][3]
Molecular Weight	174.12 g/mol	[1][2][3][5]
Appearance	White to off-white crystalline powder	[2][6]
Melting Point	>300 °C (decomposes)	[2][6][7][8]
Solubility	Slightly soluble in water (1.7 mg/mL). Soluble in ammonium hydroxide. Insoluble in chloroform.	[7][8][9]
pKa (anhydrous)	pKa1: 2.07, pKa2: 9.45	[10]

Biochemical Significance: The De Novo Pyrimidine Biosynthesis Pathway

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental process for the production of DNA, RNA, and other essential biomolecules. The pathway involves the sequential conversion of simpler molecules into uridine monophosphate (UMP), which then serves as a precursor for other pyrimidines.

The synthesis of orotic acid begins with the formation of carbamoyl phosphate from glutamine and carbon dioxide. Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, which is subsequently converted to dihydroorotate. The oxidation of dihydroorotate by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) yields orotic acid.[2][4] Orotic acid is then converted to orotidine 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), which utilizes phosphoribosyl pyrophosphate (PRPP). Finally, OMP is decarboxylated by OMP decarboxylase to form UMP.

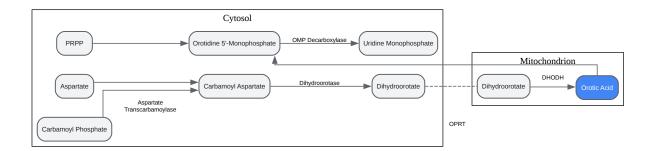




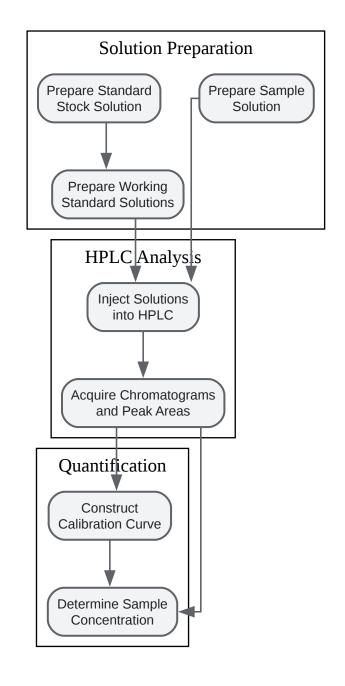


Below is a diagram illustrating the key steps in the de novo pyrimidine biosynthesis pathway leading to and from orotic acid.









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